Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride
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Description
Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride, also known as tiapride hydrochloride, is a neuroleptic drug that is commonly used in scientific research. It belongs to the class of substituted benzamides and is primarily used for its dopamine D2 receptor antagonistic properties. Tiapride hydrochloride has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
- A protocol for the synthesis of 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones from α-chlorohydroxamates and 1,4-dithiane-2,5-diol was developed, showcasing a novel and rapid approach with moderate to good yield under mild conditions and wide functional group tolerance (Zhao‐Lin He et al., 2019).
- Research on the preparation of novel bridged bicyclic thiomorpholines highlighted their importance as building blocks in medicinal chemistry, with some analogues entering human clinical trials. These compounds exhibit interesting biological profiles, making them potentially useful in drug discovery (Daniel P. Walker & D. J. Rogier, 2013).
Medicinal Chemistry and Pharmacology
- The exploration of thiomorpholine derivatives in medicinal chemistry has led to the identification of compounds with significant biological activity. For instance, novel spirohydantoin compounds were evaluated for their anticancer properties, demonstrating dose- and time-dependent cytotoxic effects on various human leukemic cell lines. This suggests their potential as therapeutic agents in leukemia therapy (C. Kavitha et al., 2009).
Applications in Drug Delivery
- A study on ionic liquids, including derivatives of morpholine, investigated their potential as enhancers for transdermal drug delivery. The research found significant enhancement in the transdermal permeation of diltiazem hydrochloride and diltiazem free base, indicating the role of these compounds in improving drug delivery efficiency (D. Monti et al., 2017).
Material Science and Corrosion Inhibition
- Spirocyclopropane derivatives were synthesized and evaluated for their performances toward corrosion inhibition of mild steel in acidic media. These environmentally friendly compounds showed promising results as corrosion inhibitors, highlighting their potential application in protecting industrial materials (M. Chafiq et al., 2020).
properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-4-8-6-2-1-3-7(6)11;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYCYFNTHISJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)S(=O)(=O)CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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